licarine A
Overview
Description
Licarine A is a molecule that contains a total of 48 bonds. There are 26 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic hydroxyl, and 3 ethers (aromatic) .
Synthesis Analysis
Licarine A can be synthesized from isoeugenol using Brassica juncea peroxidase as a biocatalyst . The structure of licarine A was confirmed by mass spectrometer (MS) and nuclear magnetic resonance (NMR) analysis .Molecular Structure Analysis
The molecular formula of licarine A is C20H22O4 . It contains 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring . It also has 1 aromatic hydroxyl and 3 aromatic ethers .Physical And Chemical Properties Analysis
Licarine A has a molecular weight of 326.4 g/mol . More specific physical and chemical properties of licarine A are not available in the search results.Scientific Research Applications
Multi-functional Biological Properties
Licarine A, a neolignan with a dihydrobenzofuran nucleus, has been extensively studied for its diverse biological properties. Derived from phenylpropanoids, licarine A exhibits multifunctional biological effects, including cytotoxicity, antimicrobial activities, and potential applications in treating central nervous system disorders and metabolic disorders. These properties make it a starting point for semi-synthetic synthesis of analogues with optimized chemical and biological features (Alvarenga et al., 2021).
Potential in Treating Inflammatory Eye Diseases
Research has highlighted licarine A's potential as a new drug for treating intraocular inflammation. Its safety and therapeutic efficacy were confirmed through various in vitro and in vivo tests, including evaluations in retinal pigmented epithelial cells and the chorioallantoic membrane (CAM) assay. Importantly, licarine A demonstrated significant reduction of inflammatory cytokines, showing promise for addressing inflammatory eye diseases (Paiva et al., 2021).
Antiparasitic and Immunomodulatory Effects
Licarine A has shown significant activity against Leishmania major, a parasite responsible for leishmaniasis. It's been found to inhibit the growth of Leishmania promastigotes and amastigotes, demonstrating greater effectiveness than traditional treatments. Its antiparasitic activity is associated with immunomodulatory effects, as treatment with licarine A led to a decrease in interleukin production, suggesting potential as a novel leishmanicidal agent (Néris et al., 2013).
Impact on Lipolysis and Formation of Brown Adipocytes
Licarine A influences the formation of brown-like and beige-like adipocytes from mesenchymal stem cells, promoting the development of smaller lipid droplets and the expression of proteins characteristic of brown-like adipocytes. It also stimulates lipolysis via the protein kinase A (PKA) mediated pathway, potentially offering a new avenue for anti-obesity treatments (Yoon et al., 2018).
properties
IUPAC Name |
2-methoxy-4-[(2R,3R)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+/t12-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDOFWOJEDZPCF-OTBILJLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC2=C(C(=C1)OC)O[C@H]([C@@H]2C)C3=CC(=C(C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317696 | |
Record name | (-)-Licarin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Licarin A | |
CAS RN |
51020-86-1 | |
Record name | (-)-Licarin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51020-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Licarin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051020861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Licarin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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